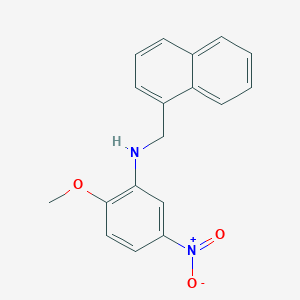![molecular formula C18H27N3O2S B14921393 N-methyl-4-(2-methylpropyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B14921393.png)
N-methyl-4-(2-methylpropyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isobutyl-N~1~-methyl-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a benzenesulfonamide core substituted with an isobutyl group, a methyl group, and a trimethylpyrazolylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-isobutyl-N~1~-methyl-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide typically involves multiple steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride using thionyl chloride.
Substitution with Isobutyl Group: The benzenesulfonyl chloride undergoes a nucleophilic substitution reaction with isobutylamine to form 4-isobutylbenzenesulfonamide.
Introduction of the Methyl Group: Methylation of the nitrogen atom in the sulfonamide group is achieved using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Trimethylpyrazolylmethyl Group: The final step involves the reaction of the intermediate with 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-isobutyl-N~1~-methyl-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, halo, and sulfo derivatives.
Applications De Recherche Scientifique
4-isobutyl-N~1~-methyl-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting sulfonamide-sensitive enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It can be used as a probe to study the interactions of sulfonamide compounds with biological macromolecules.
Mécanisme D'action
The mechanism of action of 4-isobutyl-N~1~-methyl-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The trimethylpyrazolylmethyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-isobutyl-N~1~-methyl-N~1~-[(1,3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide
- 4-isobutyl-N~1~-ethyl-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide
Uniqueness
The unique combination of the isobutyl, methyl, and trimethylpyrazolylmethyl groups in 4-isobutyl-N~1~-methyl-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide imparts distinct chemical and biological properties. This compound’s structure allows for specific interactions with molecular targets, making it a valuable tool in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C18H27N3O2S |
|---|---|
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
N-methyl-4-(2-methylpropyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C18H27N3O2S/c1-13(2)11-16-7-9-17(10-8-16)24(22,23)20(5)12-18-14(3)19-21(6)15(18)4/h7-10,13H,11-12H2,1-6H3 |
Clé InChI |
HIBOAYJABYNTOT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C)C)CN(C)S(=O)(=O)C2=CC=C(C=C2)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propan-2-yl 5-{[(4-chlorophenyl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B14921312.png)


![Methyl 1-[3-(naphthalen-2-ylsulfonyl)propanoyl]prolinate](/img/structure/B14921350.png)
![3,4-dihydroisoquinolin-2(1H)-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B14921358.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B14921375.png)
![Methyl 1-(butan-2-yl)-4-oxo-7-(pyridin-3-yl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B14921386.png)
![3-methoxy-N'-[(E)-(5-methylthiophen-2-yl)methylidene]benzohydrazide](/img/structure/B14921395.png)
![2-[(2-chlorophenyl)carbonyl]-N-(4-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B14921407.png)
![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14921411.png)
![1-[1-hydroxy-3-(4-methoxyphenyl)-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one](/img/structure/B14921414.png)
![Bis[2-(4-bromophenyl)-2-oxoethyl] quinoline-2,4-dicarboxylate](/img/structure/B14921417.png)
